molecular formula C16H12Br2N2O B14480045 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one CAS No. 65884-16-4

3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B14480045
CAS No.: 65884-16-4
M. Wt: 408.09 g/mol
InChI Key: KZHCBSSNDPHFFJ-UHFFFAOYSA-N
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Description

3-(4-(Dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This particular compound features a dibromomethyl group attached to a phenyl ring, which is further connected to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one typically involves a multi-step process. One common route starts with the bromination of a suitable precursor, such as 4-methylbenzyl alcohol, to introduce the dibromomethyl group. This is followed by a cyclization reaction to form the quinazolinone core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The dibromomethyl group may facilitate binding to enzymes or receptors, while the quinazolinone core can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dibromomethyl group in 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one distinguishes it from other similar compounds. This unique feature can enhance its reactivity, allowing for the formation of a wide range of derivatives. Additionally, the dibromomethyl group may contribute to its potential biological activities, making it a valuable compound for further research and development .

Properties

CAS No.

65884-16-4

Molecular Formula

C16H12Br2N2O

Molecular Weight

408.09 g/mol

IUPAC Name

3-[4-(dibromomethyl)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H12Br2N2O/c1-10-19-14-5-3-2-4-13(14)16(21)20(10)12-8-6-11(7-9-12)15(17)18/h2-9,15H,1H3

InChI Key

KZHCBSSNDPHFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(Br)Br

Origin of Product

United States

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